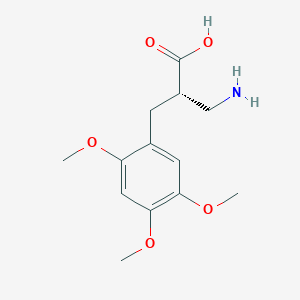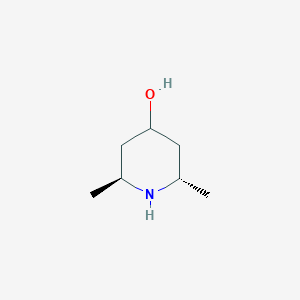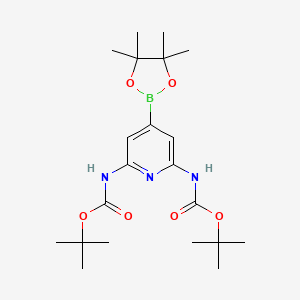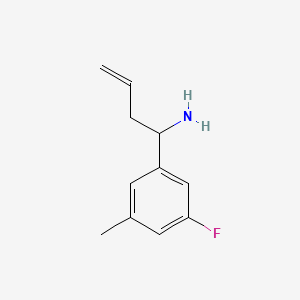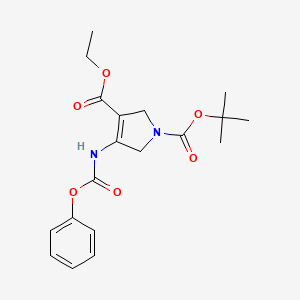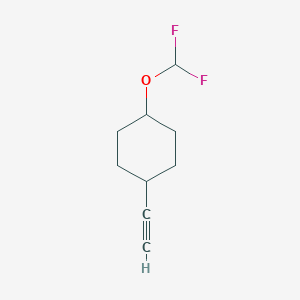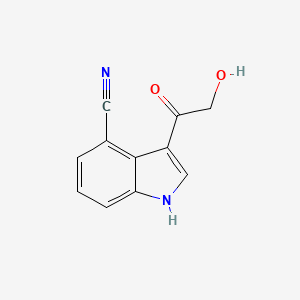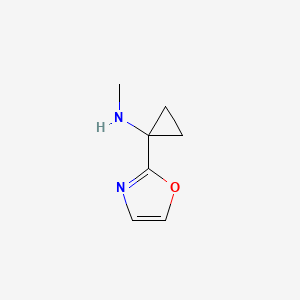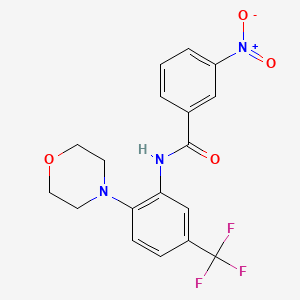
N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a trifluoromethyl group, and a nitrobenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe final step involves the formation of the benzamide linkage under specific reaction conditions, often requiring the use of coupling reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes and signaling pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may make it suitable for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The trifluoromethyl group enhances its binding affinity, while the nitro group can participate in redox reactions, further modulating its biological activity .
Comparison with Similar Compounds
- [2-Morpholino-5-(trifluoromethyl)phenyl]methanol
- 5-Methyl-N-(2-morpholino-5-(trifluoromethyl)phenyl)furan-2-carboxamide
- 5-methyl-N-[2-morpholino-5-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-3-carboxamide
Comparison: Compared to these similar compounds, N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide stands out due to the presence of the nitro group, which imparts unique chemical reactivity and biological activity. The combination of the morpholine ring and the trifluoromethyl group further enhances its stability and binding affinity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16F3N3O4 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-5-16(23-6-8-28-9-7-23)15(11-13)22-17(25)12-2-1-3-14(10-12)24(26)27/h1-5,10-11H,6-9H2,(H,22,25) |
InChI Key |
FQRWHDFUQSNQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)

![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)
![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
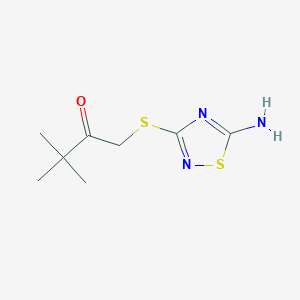
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
